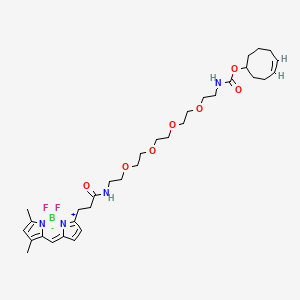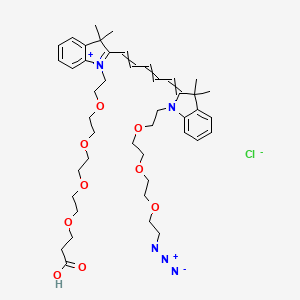
N-(azide-PEG3)-N'-(PEG4-acid)-Cy5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(azide-PEG3)-N’-(PEG4-acid)-Cy5: is a complex chemical compound that combines a polyethylene glycol (PEG) linker with a cyanine dye (Cy5). This compound is often used in bioconjugation and fluorescence imaging due to its ability to link biomolecules and its strong fluorescent properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
-
Synthesis of PEG Linkers:
- The PEG chains are then functionalized with azide and carboxylic acid groups, respectively.
PEG3 and PEG4: are synthesized through polymerization of ethylene oxide.
-
Conjugation with Cy5:
- The functionalized PEG linkers are conjugated to the Cy5 dye through a series of coupling reactions.
- Typical reaction conditions include the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in anhydrous conditions.
Industrial Production Methods:
- Industrial production involves large-scale polymerization and functionalization of PEG, followed by purification and conjugation with Cy5 under controlled conditions to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions:
-
Substitution Reactions:
- The azide group can undergo substitution reactions with alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.
-
Coupling Reactions:
- The carboxylic acid group can participate in amide bond formation with amines using coupling agents.
Common Reagents and Conditions:
Copper(I) bromide: and for CuAAC.
DCC: and for amide bond formation.
Major Products:
Triazoles: from CuAAC.
Amides: from coupling reactions.
Aplicaciones Científicas De Investigación
Chemistry:
- Used in click chemistry for bioconjugation and labeling of biomolecules.
Biology:
- Employed in fluorescence imaging to track cellular processes and protein interactions.
Medicine:
- Utilized in diagnostic imaging and targeted drug delivery systems.
Industry:
- Applied in the development of biosensors and diagnostic assays.
Mecanismo De Acción
Fluorescence Imaging:
- The Cy5 dye absorbs light at a specific wavelength and emits fluorescence, allowing visualization of tagged biomolecules.
Bioconjugation:
- The azide and carboxylic acid groups facilitate the attachment of the compound to various biomolecules, enabling targeted imaging and delivery.
Comparación Con Compuestos Similares
- N-(azide-PEG3)-N’-(PEG4-acid)-Cy3
- N-(azide-PEG3)-N’-(PEG4-acid)-Cy7
Uniqueness:
- N-(azide-PEG3)-N’-(PEG4-acid)-Cy5 has a unique fluorescence emission wavelength, making it suitable for multiplex imaging where multiple dyes are used simultaneously.
Propiedades
Fórmula molecular |
C44H62ClN5O9 |
|---|---|
Peso molecular |
840.4 g/mol |
Nombre IUPAC |
3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride |
InChI |
InChI=1S/C44H61N5O9.ClH/c1-43(2)36-12-8-10-14-38(36)48(20-24-54-28-32-57-31-27-53-23-19-46-47-45)40(43)16-6-5-7-17-41-44(3,4)37-13-9-11-15-39(37)49(41)21-25-55-29-33-58-35-34-56-30-26-52-22-18-42(50)51;/h5-17H,18-35H2,1-4H3;1H |
Clave InChI |
UKACGQMFZSBZHG-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCN=[N+]=[N-])(C)C)CCOCCOCCOCCOCCC(=O)O)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


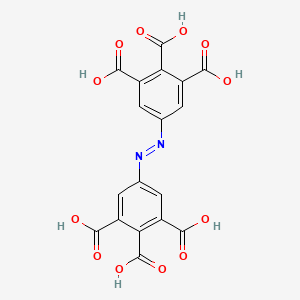
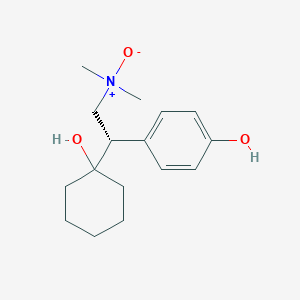
![[1-Hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] hydroxymethyl hydrogen phosphate](/img/structure/B15073242.png)
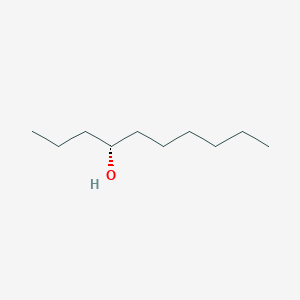
![4'-(2,2-Bis(4-methoxyphenyl)-1-phenylvinyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B15073244.png)
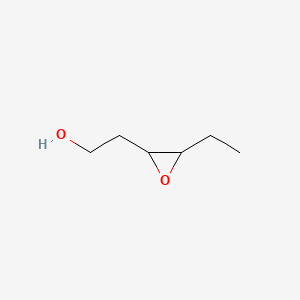


![heptadecan-9-yl 7-[3-hydroxypropyl-(6-nonoxy-6-oxohexyl)amino]heptanoate](/img/structure/B15073281.png)
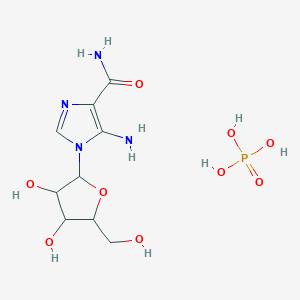
![2-[3-(3,3-Difluoroazetidin-1-ium-1-ylidene)-6-(3,3-difluoroazetidin-1-yl)-2,7-difluoroxanthen-9-yl]-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylbenzoate](/img/structure/B15073289.png)
![calcium;4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-6-oxidobenzene-1,3-disulfonate;hydron](/img/structure/B15073291.png)
![2-[2-[2-[2-[5-[1-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethanol;chloride](/img/structure/B15073293.png)
